

Limited Direct Experimental Data on 1Piperidinepentanoic Acid Necessitates Broader Piperidine Analog Comparison

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Compound of Interest					
Compound Name:	1-Piperidinepentanoic acid				
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For researchers, scientists, and drug development professionals, a comprehensive review of the available experimental data reveals a scarcity of published studies on the synthesis, characterization, and biological activity of **1-Piperidinepentanoic acid**. However, by examining structurally similar compounds and the broader class of piperidine derivatives, a comparative guide can be constructed to infer potential properties and guide future research.

This guide presents available data on related piperidine compounds, offering insights into their potential therapeutic applications and the experimental methodologies used to evaluate them. The primary comparator is 5-(piperidin-2-yl)pentanoic acid hydrochloride, a structural isomer of the target compound. Additionally, a broader comparison with other piperidine derivatives highlights the diverse biological activities associated with this heterocyclic scaffold.

Comparative Analysis of Piperidine Derivatives

Due to the limited direct data on **1-Piperidinepentanoic acid**, this section focuses on the known experimental results of its structural isomer, 5-(piperidin-2-yl)pentanoic acid hydrochloride, and other notable piperidine derivatives.

Table 1: Physicochemical and Biological Properties of Piperidine Derivatives



Compound	Molecular Formula	Molecular Weight (g/mol)	Reported Biological Activity	Reference
1- Piperidinepentan oic acid	C10H19NO2	185.26	Not explicitly reported in reviewed literature.	N/A
5-(piperidin-2- yl)pentanoic acid hydrochloride (PIPP)	C10H20CINO2	221.72	Anticonvulsant, Anti-nociceptive, Inhibitor of NMDA-mediated synaptic transmission.[1]	[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium	C23H30CINO	371.94	Cytotoxic (A549 cancer cells, IC50: 32.43 µM), Limited antioxidant activity.[2]	[2]
Piperidine- derived thiosemicarbazo nes	Varies	Varies	Dihydrofolate reductase (DHFR) inhibitors (IC50 range: $13.70 \pm 0.25 \mu M$ to $47.30 \pm 0.86 \mu M$).[3]	[3]
(R)-2-Amino-6- borono-2-(2- (piperidin-1- yl)ethyl) hexanoic Acid	C13H27BN2O4	286.18	Potent inhibitor of human arginases I and II.	[4]

Experimental Protocols

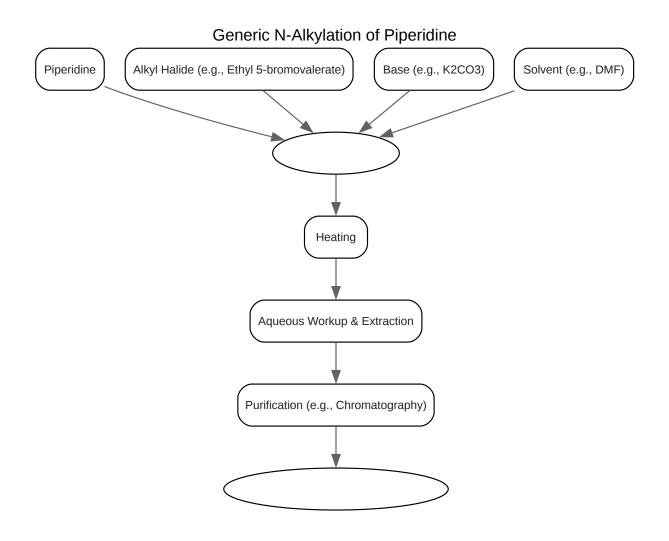


Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and biological evaluation of piperidine derivatives, compiled from various studies.

General Synthesis of N-Substituted Piperidines

A common method for the synthesis of N-substituted piperidines involves the reaction of piperidine with a suitable alkyl halide or by reductive amination. For example, the synthesis of ethyl 5-(piperidin-1-yl)pentanoate can be achieved by reacting piperidine with ethyl 5-bromovalerate.

Workflow for a Generic N-Alkylation of Piperidine





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Caption: A generalized workflow for the synthesis of N-alkylated piperidine derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a specific density and incubate overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a piperidine derivative) and a vehicle control for a specified period (e.g., 24-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., Dihydrofolate Reductase)

Enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme.

- Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme (e.g., DHFR), its substrate (e.g., dihydrofolic acid), and a cofactor (e.g., NADPH) in a suitable buffer.
- Inhibitor Addition: Add various concentrations of the test compound (e.g., piperidine-derived thiosemicarbazones) to the reaction mixture.

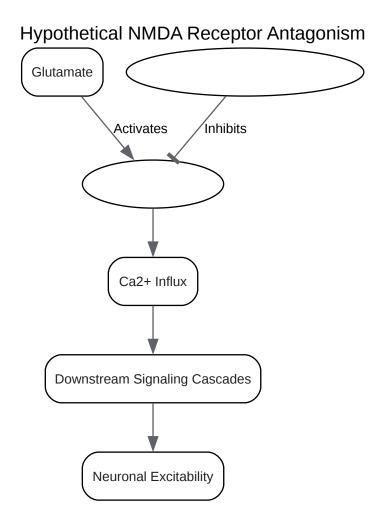


- Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance of NADPH at 340 nm over time, which corresponds to enzyme activity.
- Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Potential Signaling Pathway Involvement

Based on the reported activity of 5-(piperidin-2-yl)pentanoic acid hydrochloride as an inhibitor of NMDA-mediated synaptic transmission, a potential mechanism of action could involve the modulation of glutamatergic signaling.

Hypothetical Signaling Pathway for NMDA Receptor Antagonism



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Caption: A simplified diagram illustrating the potential inhibitory effect on NMDA receptor signaling.

Conclusion

While direct experimental data on **1-Piperidinepentanoic acid** remains elusive in the public domain, a comparative analysis of its structural isomers and other piperidine derivatives provides valuable insights for researchers. The diverse biological activities of piperidine-containing compounds, ranging from anticancer and antimicrobial to enzyme inhibition and receptor modulation, underscore the potential of this scaffold in drug discovery. The experimental protocols and hypothetical signaling pathways presented here offer a foundational framework for initiating research on **1-Piperidinepentanoic acid** and its analogs. Further investigation is warranted to elucidate the specific properties and therapeutic potential of this particular molecule.

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